

# MM3122: A Potent Tool for Interrogating TMPRSS2 Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MM3122

Cat. No.: B10823764

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**MM3122** is a highly potent and selective small-molecule inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a type II transmembrane serine protease.[1][2] TMPRSS2 plays a critical role in the proteolytic activation of various viral surface proteins, including the spike (S) protein of coronaviruses like SARS-CoV-2 and MERS-CoV, as well as the hemagglutinin (HA) protein of influenza viruses.[3][4][5][6] This activation is an essential step for viral entry into host cells. By targeting a host cellular factor, **MM3122** presents a promising antiviral strategy that may be less susceptible to the development of viral resistance.[3][7] These application notes provide a comprehensive overview of **MM3122**, its mechanism of action, and detailed protocols for its use in studying TMPRSS2 function, particularly in the context of viral entry.

## Mechanism of Action

**MM3122** is a peptidomimetic inhibitor designed based on the substrate specificity of TMPRSS2.[7] It acts as a covalent inhibitor, potently blocking the enzymatic activity of TMPRSS2.[8] In the context of viral infection, many viruses, including SARS-CoV-2, depend on TMPRSS2 to cleave their surface glycoproteins.[9][10] This cleavage event triggers conformational changes in the viral protein, facilitating the fusion of the viral and host cell membranes, which is a prerequisite for the release of the viral genome into the cytoplasm.[9]

[10] By inhibiting TMPRSS2, **MM3122** effectively prevents this crucial proteolytic processing step, thereby blocking viral entry into host cells.[1][9]

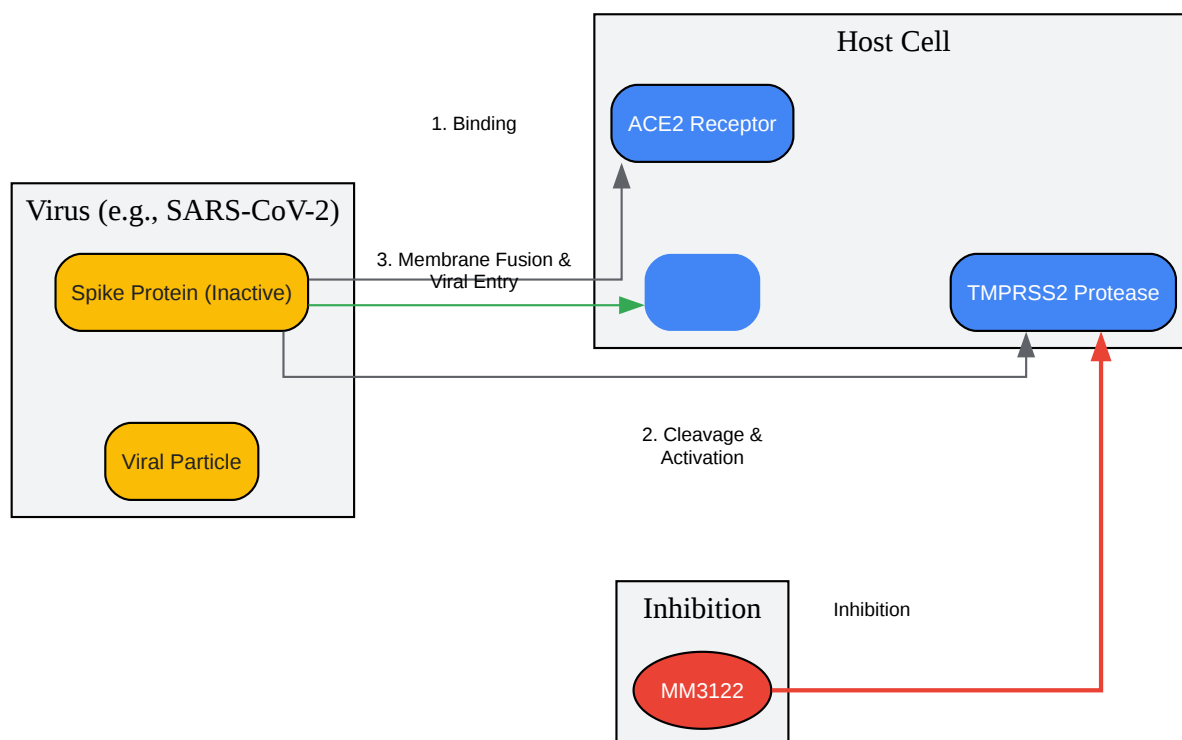
## Quantitative Data Summary

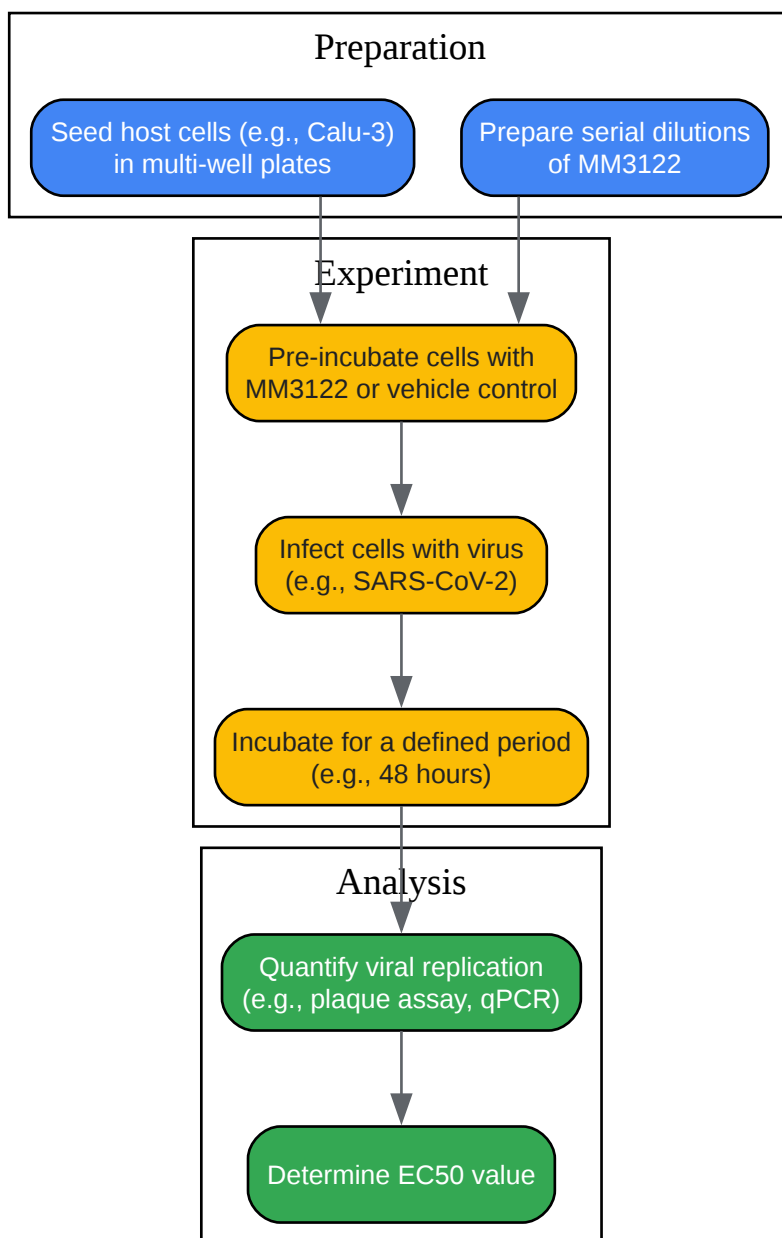
**MM3122** has demonstrated exceptional potency against TMPRSS2 and significant antiviral activity in various assays. The following table summarizes key quantitative data for **MM3122**, providing a comparative overview of its efficacy.

Parameter	Value	Target/System	Reference
IC50	0.34 nM (340 pM)	Recombinant full-length TMPRSS2 protein	[1][8][11]
EC50	74 nM	Inhibition of cytopathic effects by SARS-CoV-2 in Calu-3 cells	[8][11]
EC50	0.43 nM (430 pM)	Blocking host cell entry of VSV-SARS-CoV-2 chimeric virus in Calu-3 cells	[8][11]
EC50	0.87 nM (870 pM)	Blocking MERS-CoV cell entry	[8][11]
IC50	~0.01–0.02 µM	Inhibition of authentic wild-type SARS-CoV-2 replication in Calu-3 cells	[7]
IC50	~0.05–0.1 µM	Inhibition of EG.5.1 variant of SARS-CoV-2 replication in Calu-3 cells	[7]

## Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams, generated using the DOT language, illustrate the TMPRSS2-mediated viral entry pathway and a general workflow for evaluating **MM3122**'s inhibitory activity.





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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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